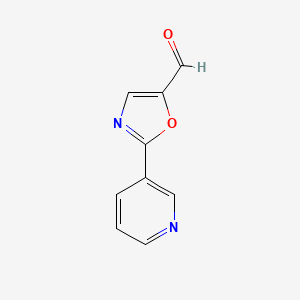

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde

Description

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of this compound and related compounds reveals distinctive bonding patterns that influence molecular stability and reactivity. Comparative studies of similar oxazole-pyridine derivatives demonstrate that the dihedral angle between aromatic rings plays a crucial role in determining overall molecular geometry. In the related compound 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, crystallographic analysis revealed a dihedral angle of 8.42 degrees between the pyridine and oxazole rings, indicating substantial coplanarity that facilitates electronic conjugation. This near-planar arrangement suggests that this compound likely adopts a similar geometric configuration, enabling effective orbital overlap between the heterocyclic systems.

The hydrogen bonding networks observed in crystalline forms of oxazole-pyridine derivatives provide additional insights into intermolecular interactions. Crystal packing studies of related compounds demonstrate the formation of chains through N-H···O hydrogen bonds, creating stable supramolecular architectures. For compounds containing aldehyde functionalities, additional weak interactions involving the carbonyl oxygen contribute to crystal stability. The presence of multiple nitrogen-containing heterocycles creates opportunities for both hydrogen bond donation and acceptance, leading to complex three-dimensional network structures in the solid state.

Spectroscopic evidence from related oxazole-carbaldehyde compounds indicates characteristic absorption patterns that reflect the electronic environment of the heterocyclic framework. Nuclear magnetic resonance studies of similar compounds reveal distinctive chemical shift patterns for carbon atoms within the oxazole ring system, with typical ranges showing significant variations based on substitution patterns. The carbonyl carbon of aldehyde groups attached to oxazole rings typically exhibits chemical shifts that reflect both the electron-withdrawing nature of the heterocycle and the specific substitution pattern present.

Tautomeric Behavior and Resonance Stabilization

The tautomeric behavior of this compound is influenced by the electronic characteristics of both the oxazole and pyridine ring systems. Research on related oxazole derivatives has demonstrated that the presence of electron-withdrawing groups, such as aldehyde functionalities, significantly affects tautomeric equilibria. Metal-induced tautomerization studies of oxazole molecules have revealed the capacity for these heterocycles to undergo transformation from their aromatic forms to corresponding dihydro derivatives, indicating inherent flexibility in electronic structure. This tautomeric potential suggests that this compound may exist in equilibrium between multiple forms under appropriate conditions.

The resonance stabilization of this compound derives from extended conjugation across the connected heterocyclic systems. The pyridin-3-yl substituent provides additional stabilization through its electron-withdrawing characteristics, which complement the electron-deficient nature of the oxazole ring. Studies of oxazole-amino acid derivatives have shown that intramolecular hydrogen bonding can significantly stabilize specific conformations, with N-H···N interactions playing particularly important roles. Although this compound lacks amino acid functionality, the presence of multiple nitrogen atoms creates potential for similar stabilizing interactions.

Investigation of 5-hydroxyoxazole-4-carboxylic acid derivatives has revealed significant stability concerns related to hydrolytic ring-opening and decarboxylation processes. These findings suggest that oxazole compounds containing electron-withdrawing carbonyl groups may exhibit decreased stability under aqueous conditions. The aldehyde functionality in this compound may contribute to similar stability challenges, particularly in the presence of nucleophiles or under basic conditions. The electron-withdrawing nature of both the pyridine and aldehyde substituents likely enhances the electrophilic character of the oxazole ring, potentially increasing susceptibility to nucleophilic attack.

Conformational analysis of related compounds indicates that the pyridin-3-yl substitution pattern promotes specific spatial arrangements that optimize electronic interactions. The stable conformations typically feature torsion angles that allow for maximum orbital overlap while minimizing steric hindrance. In compounds containing dehydroamino acid functionalities attached to oxazole rings, extended π-electron conjugation has been observed to provide additional stabilization. Similar electronic delocalization likely occurs in this compound, with the aldehyde group participating in the extended conjugated system.

Comparative Analysis with Substituted Oxazole-Pyridine Hybrids

Comparative analysis of this compound with related substituted oxazole-pyridine hybrids reveals important structure-activity relationships within this compound class. The positional isomer 5-Pyridin-3-yl-oxazole-2-carbaldehyde shares the same molecular formula and weight but exhibits different substitution patterns that significantly affect its properties. This structural variation demonstrates how the position of both the pyridine attachment and aldehyde functionality influences overall molecular behavior. The 2-position substitution in the target compound versus 5-position substitution in the isomer creates distinct electronic environments that affect reactivity patterns and stability profiles.

Studies of 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid provide insights into how modification of the heterocyclic core affects molecular properties. The replacement of the 1,3-oxazole system with a 1,2-oxazole framework, combined with carboxylic acid instead of aldehyde functionality, creates a compound with significantly different chemical behavior. The predicted collision cross-section data for this related compound indicates molecular weight of 190 Da with various adduct formations, providing reference points for analytical characterization of similar compounds. These comparative data suggest that this compound would exhibit distinct mass spectrometric behavior reflecting its specific structural features.

The dihydro derivative 2-Pyridin-3-yl-2,3-dihydro-1,3-oxazole represents a reduced form that illustrates the potential for tautomeric interconversion. With molecular weight 148.16 g/mol, this compound demonstrates how saturation of the oxazole double bond affects overall molecular properties while maintaining the core pyridin-3-yl substitution pattern. The existence of such derivatives confirms the potential for this compound to undergo similar transformations under appropriate conditions.

Analysis of synthetic approaches to related compounds reveals common methodological challenges and opportunities. The preparation of oxazole-pyridine hybrids typically involves cyclization reactions that require careful control of reaction conditions to achieve desired regioselectivity. Mechanistic studies of oxazole formation from pyridine-2-carboxaldehyde derivatives have identified multiple reaction pathways that can lead to different substitution patterns. These findings suggest that synthetic access to this compound requires specific reaction conditions to ensure formation of the desired regioisomer rather than alternative substitution patterns.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C9H6N2O2 | 174.16 g/mol | 1,3-oxazole, 5-aldehyde |

| 5-Pyridin-3-yl-oxazole-2-carbaldehyde | C9H6N2O2 | 174.16 g/mol | 1,3-oxazole, 2-aldehyde |

| 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid | C9H6N2O3 | 190.16 g/mol | 1,2-oxazole, carboxylic acid |

| 2-Pyridin-3-yl-2,3-dihydro-1,3-oxazole | C8H8N2O | 148.16 g/mol | Dihydrooxazole, no carbonyl |

The electronic properties of these related compounds provide context for understanding the behavior of this compound within biological and chemical systems. Compounds containing both pyridine and oxazole functionalities often exhibit enhanced binding affinity to biological targets due to their ability to participate in multiple types of intermolecular interactions. The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from both positional isomers and functionalized derivatives, suggesting distinct reactivity and potential applications within synthetic and medicinal chemistry contexts.

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCBXFITIYDOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Principle

The Van Leusen reaction is a classical method for oxazole formation involving the condensation of an aldehyde with TosMIC under basic conditions, leading to oxazole ring closure. This approach is well-suited for preparing 2-substituted oxazoles with aldehyde functionality preserved or introduced through starting materials.

Application to Pyridinyl Oxazoles

- Starting materials: Pyridine-3-carbaldehyde derivatives are reacted with TosMIC in the presence of a base such as potassium carbonate.

- The reaction proceeds via nucleophilic attack of the isocyanide carbon on the aldehyde carbonyl, followed by cyclization and elimination to form the oxazole ring.

- The aldehyde group at the 5-position can be introduced by using appropriately substituted pyridine-3-carbaldehyde or by subsequent oxidation steps.

Literature Examples and Yields

- A 2020 review summarized the use of Van Leusen synthesis for oxazole derivatives, including pyridyl-substituted oxazoles, highlighting moderate to good yields (typically 45–70%) depending on substrate complexity and reaction conditions.

- Georgiades et al. (2015) demonstrated the synthesis of pyridyl-oxazole architectures using Van Leusen conditions with aldehyde precursors, achieving efficient oxazole ring formation and enabling further Pd(II)/Cu(I)-mediated cross-coupling for functionalization.

- The reaction conditions generally involve refluxing methanol with potassium carbonate as base for several hours.

Direct Cyclization from Carboxylic Acids Using Triflylpyridinium Reagents

Method Description

A recent advancement (2025) introduced a highly efficient method to synthesize 4,5-disubstituted oxazoles directly from carboxylic acids by employing an in situ generated triflylpyridinium salt as an activating agent, followed by trapping with isocyanoacetates and TosMIC.

Reaction Mechanism

- Activation of the carboxylic acid by triflylpyridinium reagent forms an acylpyridinium intermediate.

- Nucleophilic attack by deprotonated alkyl isocyanoacetate leads to intermediate formation.

- Cyclization yields the oxazole ring with substitution at the 2- and 5-positions.

- This method tolerates a broad range of functional groups and steric hindrance.

Advantages and Applications

Relevance to Target Compound

- Using 3-pyridinecarboxylic acid as the acid substrate and appropriate isocyanoacetate reagents, this method can efficiently produce 2-(pyridin-3-yl)-1,3-oxazole derivatives with aldehyde or aldehyde precursor functionality at the 5-position.

- Subsequent hydrolysis or oxidation steps can install or reveal the aldehyde group at the 5-position.

Alternative Methods and Intermediates

Diphenylphosphoryl Azide (DPPA)-Mediated One-Pot Synthesis

- Another approach involves DPPA-mediated cascade reactions on 2-aminonicotinic acids with isocyanides to form oxazole-containing heterocycles in a single step, with high yields (up to 94%).

- This metal-free, mild protocol can be adapted for pyridinyl-oxazole synthesis, potentially applicable to the target compound with further functionalization.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | Pyridine-3-carbaldehyde + TosMIC | K2CO3, MeOH, reflux | 45–70 | Classical method, well-studied | Moderate yields, longer reaction |

| Direct Cyclization from Carboxylic Acids | 3-Pyridinecarboxylic acid + isocyanoacetate + TosMIC | Triflylpyridinium reagent, DMAP, mild conditions, 3 h | 82–93 | High yields, scalable, broad scope | Requires triflylpyridinium reagent |

| Pyrazole Intermediate Route | 3-Hydrazinopyridine derivatives | Chlorination, oxidation, hydrolysis, decarboxylation | Variable | Access to pyridinyl heterocycles | Multi-step, lower yields |

| DPPA-mediated One-Pot Synthesis | 2-Aminonicotinic acids + isocyanides | DPPA, mild, metal-free | Up to 94 | One-pot, mild, high yield | Specialized reagents |

Detailed Research Findings and Notes

- The Van Leusen reaction remains a cornerstone for oxazole synthesis, particularly when aldehyde functionality is crucial. The reaction’s tolerance for pyridine substituents makes it suitable for 2-(pyridin-3-yl)-1,3-oxazole-5-carbaldehyde preparation.

- The 2025 triflylpyridinium reagent method represents a breakthrough in oxazole synthesis, enabling direct formation from carboxylic acids, which may simplify the synthesis of the target compound, especially when starting from 3-pyridinecarboxylic acid.

- The DPPA-mediated cascade reaction offers a complementary metal-free approach with excellent yields and clean reactions, potentially adaptable for the target molecule.

- Multi-step pyrazole routes are less favored due to complexity and lower yields but provide alternative synthetic pathways for related heterocycles.

- Functional group tolerance and scalability are critical considerations; the triflylpyridinium method excels in these aspects.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 2-(Pyridin-3-yl)-1,3-oxazole-5-carboxylic acid.

Reduction: 2-(Pyridin-3-yl)-1,3-oxazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Novel Heterocycles

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde serves as a precursor for synthesizing various heterocyclic compounds with potential therapeutic applications. Notable derivatives synthesized from this compound have demonstrated promising biological activities.

Case Study: Anti-fibrotic Activity

Recent studies have evaluated derivatives for their anti-fibrotic properties. For instance, synthesized compounds exhibited IC50 values of 45.69 μM and 45.81 μM against specific cell lines, indicating their potential as novel anti-fibrotic agents. Techniques such as Picro-Sirius red staining and hydroxyproline assays were employed to assess their efficacy.

Synthetic Organic Chemistry

Key Intermediates in Organic Synthesis

The compound is utilized in the synthesis of pyridine derivatives, which are crucial intermediates in organic synthesis processes. Various reactions, including Grignard reactions and cross-coupling methods, enable the modification of the pyridine core to yield biologically active compounds.

Case Study: Anticancer Activity

Certain derivatives have shown significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents. These findings suggest that further exploration of these derivatives could lead to the development of effective cancer therapies.

Neuropharmacology

Therapeutic Potential for Neurological Disorders

Research has also focused on the neuropharmacological applications of derivatives derived from this compound. Compounds are being tested for their effects on neurotransmitter systems and overall brain function.

Case Study: Treatment of Insomnia

Derivatives such as imidazo[1,2-a]pyridin-3-yl-acetic acids have shown efficacy in treating insomnia and other brain function disorders with fewer side effects compared to traditional tranquilizers. This highlights the potential for developing safer therapeutic options for neurological conditions.

Computational Studies

Predicting Biological Activity

In addition to experimental approaches, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analyses are employed to predict the biological activity of derivatives. These studies provide insights into the structure-activity relationship (SAR), aiding in the design of more effective compounds.

Case Study: Drug Design Optimization

Computational models have been instrumental in optimizing drug design by predicting interactions between derivatives and biological targets, thereby facilitating the identification of promising candidates for further development.

Summary Table of Applications

| Application Area | Methods Used | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of heterocycles | Promising anti-fibrotic activities (IC50: ~45 μM) |

| Synthetic Organic Chemistry | Grignard reactions, cross-coupling | High cytotoxicity against cancer cell lines |

| Neuropharmacology | Pharmacological testing | Efficacy in treating insomnia with fewer side effects |

| Computational Studies | Molecular docking, QSAR | Insights into SAR for drug design optimization |

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde largely depends on its interaction with biological targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pyridine and oxazole rings can interact with various amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

- Oxazole vs. Oxadiazole Derivatives: Compounds like ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate (117) and N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) () replace the oxazole ring with a 1,3,4-oxadiazole. For example, these derivatives exhibit cytotoxic activity with IC50 values of 1.1–1.5 µM, comparable to standard chemotherapeutics . In contrast, the oxazole ring in the target compound may offer improved metabolic stability due to reduced polarity.

- Oxazole vs. Thiazole Derivatives: 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride () substitutes the oxazole’s oxygen with sulfur, forming a thiazole. Sulfur’s larger atomic size and lower electronegativity increase lipophilicity, which could improve membrane permeability in agrochemical applications (e.g., pesticides) .

- Oxazole vs. Isoxazole Derivatives: 1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine dihydrochloride () features an isoxazole (1,2-oxazole) ring. The amine substituent in this compound contrasts with the aldehyde group in the target, directing its applications toward amine-based drug candidates .

Substituent Effects

- Aldehyde vs. Amine/Thione Groups: The aldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation), whereas derivatives like 5-(2-amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione (3) () utilize thione or amine groups for hydrogen bonding or metal chelation. Such modifications are critical for targeting enzymes like HIV protease or kinases .

Chloro and Methyl Substituents : 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide () introduces chloro and methyl groups, enhancing lipophilicity and steric bulk. These substituents may improve binding to hydrophobic pockets in biological targets but could reduce solubility compared to the unsubstituted target compound .

Biological Activity

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological membranes, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring fused with an oxazole moiety, which contributes to its unique reactivity and biological profile. The presence of the aldehyde group enhances its electrophilic nature, making it a candidate for various chemical reactions and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of this compound against various bacterial strains. Notably, it exhibits potent activity against Escherichia coli , a common pathogenic bacterium. The mechanism of action appears to involve disruption of bacterial cell membranes, as indicated by molecular dynamics simulations that show interaction with lipid bilayers .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's interaction with cell membranes has been elucidated through several studies. Molecular dynamics simulations indicate that this compound can integrate into phospholipid bilayers, causing increased disorder and permeability. This effect is particularly pronounced at acidic pH levels, which may enhance the compound's efficacy in certain environments .

Case Studies

In a recent case study involving human primary monocyte-derived dendritic cells (MDDCs), the compound demonstrated antiviral properties alongside its antibacterial effects. The study highlighted its ability to inhibit viral replication in a model that closely mimics human physiology, supporting its therapeutic potential beyond mere antibacterial applications .

Table 2: Summary of Case Studies

Research Findings

A comprehensive review of the literature indicates that the biological activity of this compound is multifaceted:

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

- Antiviral Potential : Shows promise in inhibiting viral infections through modulation of host cell pathways.

- Membrane Interaction : Alters lipid bilayer properties, contributing to its antimicrobial efficacy.

Q & A

What are the primary synthetic routes for 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde, and how do reaction conditions influence yield?

Basic Research Focus

The compound can be synthesized via Vilsmeier–Haack reactions (for formylation of heterocycles) or nucleophilic substitution (e.g., coupling pyridyl derivatives with oxazole precursors). For instance, and highlight analogous syntheses using chloro intermediates and basic catalysts like K2CO3 for pyrazole-carbaldehyde derivatives . Key factors affecting yield include:

- Temperature control : Excess heat may degrade aldehyde groups.

- Catalyst selection : Strong bases (e.g., K2CO3) improve nucleophilic reactivity but may require inert atmospheres to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for formylation steps.

Which spectroscopic and chromatographic methods are most reliable for structural validation of this compound?

Basic Research Focus

A combination of <sup>1</sup>H/<sup>13</sup>C NMR , FT-IR , and HPLC-MS is recommended:

- NMR : The pyridin-3-yl proton signals appear as doublets near δ 8.5–9.0 ppm, while the oxazole aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm .

- FT-IR : Confirm aldehyde C=O stretching at ~1700 cm<sup>-1</sup> and pyridyl C=N absorption near 1600 cm<sup>-1</sup> .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (m/z 175.1 for [M+H]<sup>+</sup>) .

How can reaction mechanisms for pyridyl-oxazole coupling be elucidated, and what computational tools support this?

Advanced Research Focus

Mechanistic studies require density functional theory (DFT) and kinetic isotope effect (KIE) experiments :

- DFT modeling : Simulate transition states for nucleophilic attack (e.g., pyridyl nitrogen attacking oxazole intermediates) to identify rate-determining steps .

- KIE : Compare reaction rates using deuterated analogs to distinguish between concerted vs. stepwise pathways.

- Contradiction resolution : If experimental data (e.g., unexpected byproducts) conflict with DFT predictions, re-examine solvent effects or intermediate stability using ab initio molecular dynamics .

What strategies mitigate discrepancies in analytical data, such as anomalous NMR peaks?

Advanced Research Focus

Anomalies may arise from tautomerism (oxazole-aldehyde vs. enol forms) or residual solvents :

- Variable-temperature NMR : Cool samples to –40°C to slow tautomeric interconversion and resolve splitting .

- Deuterium exchange : Treat the compound with D2O; aldehyde protons will not exchange, while enolic -OH signals disappear.

- HPLC spiking : Add a pure reference standard to confirm co-elution and rule out impurities .

How can the compound’s stability under varying storage conditions be systematically assessed?

Advanced Research Focus

Design a stability-indicating study with accelerated degradation protocols:

- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor aldehyde oxidation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track UV-Vis spectral shifts (λmax ~270 nm for pyridyl-oxazole) .

- pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., oxazole ring opening under acidic conditions) .

What in vitro assays are suitable for evaluating its bioactivity, and how are interference risks minimized?

Advanced Research Focus

Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 targets) and cellular cytotoxicity screens :

- Control experiments : Pre-incubate the compound with aldehyde scavengers (e.g., hydroxylamine) to distinguish specific binding from nonspecific Schiff base formation .

- Interference checks : Run parallel assays with structurally similar aldehydes (e.g., 5-pyridyl analogs) to confirm selectivity .

How can synthetic byproducts be identified and quantified, especially regioisomeric impurities?

Advanced Research Focus

Use LC-MS/MS with fragmentation patterns and synthetic standards :

- Regioisomer differentiation : Compare MS/MS fragments (e.g., pyridyl vs. oxazole ring cleavage) .

- Semi-preparative HPLC : Isolate impurities for standalone NMR analysis .

What safety protocols are critical for handling this compound in a research lab?

Basic Research Focus

Refer to GHS classifications ():

- PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks) .

- Ventilation : Use fume hoods for weighing and reactions (respiratory hazard Category 3) .

- Spill management : Neutralize aldehydes with sodium bisulfite before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.